molecular formula C19H22N2O4 B4117743 ethyl 4-[({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)amino]benzoate

ethyl 4-[({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)amino]benzoate

Cat. No. B4117743
M. Wt: 342.4 g/mol
InChI Key: YEHJSHZZZHFEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)amino]benzoate, also known as EMA-401, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMA-401 belongs to the class of compounds known as angiotensin II type 2 receptor antagonists and has been found to have anti-inflammatory, analgesic, and neuroprotective properties.

Mechanism of Action

The mechanism of action of ethyl 4-[({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)amino]benzoate involves its ability to block the angiotensin II type 2 receptor, which is involved in the regulation of blood pressure and inflammation. By blocking this receptor, ethyl 4-[({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)amino]benzoate reduces inflammation and pain levels, making it a potential therapeutic agent for various medical conditions.
Biochemical and Physiological Effects
ethyl 4-[({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)amino]benzoate has been found to have several biochemical and physiological effects, including the reduction of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also reduces the activation of glial cells, which are involved in the development of chronic pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 4-[({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)amino]benzoate in lab experiments is its specificity for the angiotensin II type 2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, the limitations of using ethyl 4-[({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)amino]benzoate include its relatively high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the research on ethyl 4-[({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)amino]benzoate. One potential area of research is the development of more efficient and cost-effective synthesis methods for ethyl 4-[({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)amino]benzoate. Another area of research is the investigation of the potential therapeutic applications of ethyl 4-[({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)amino]benzoate in other medical conditions, such as neurodegenerative diseases and cancer. Additionally, the development of more potent and selective angiotensin II type 2 receptor antagonists could lead to the development of more effective therapeutic agents.

Scientific Research Applications

Ethyl 4-[({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)amino]benzoate has been extensively studied for its potential therapeutic applications in various medical conditions. One of the major areas of research has been in the treatment of chronic pain, where ethyl 4-[({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)amino]benzoate has been found to be effective in reducing pain levels in animal models of neuropathic pain.

properties

IUPAC Name

ethyl 4-[2-(2-methoxyphenyl)ethylcarbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-3-25-18(22)15-8-10-16(11-9-15)21-19(23)20-13-12-14-6-4-5-7-17(14)24-2/h4-11H,3,12-13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHJSHZZZHFEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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